(1Z)-N'-{[(4-methoxyphenyl)carbonyl]oxy}-2-(4-nitrophenyl)ethanimidamide
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Overview
Description
(Z)-[1-AMINO-2-(4-NITROPHENYL)ETHYLIDENE]AMINO 4-METHOXYBENZOATE is a complex organic compound characterized by its unique structure, which includes an amino group, a nitrophenyl group, and a methoxybenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[1-AMINO-2-(4-NITROPHENYL)ETHYLIDENE]AMINO 4-METHOXYBENZOATE typically involves the reaction of 4-nitrophenylhydrazine with 4-methoxybenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of (Z)-[1-AMINO-2-(4-NITROPHENYL)ETHYLIDENE]AMINO 4-METHOXYBENZOATE may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(Z)-[1-AMINO-2-(4-NITROPHENYL)ETHYLIDENE]AMINO 4-METHOXYBENZOATE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amino derivatives, substituted benzoates, and other functionalized compounds .
Scientific Research Applications
Chemistry
In chemistry, (Z)-[1-AMINO-2-(4-NITROPHENYL)ETHYLIDENE]AMINO 4-METHOXYBENZOATE is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a candidate for drug development and therapeutic applications .
Medicine
In medicine, (Z)-[1-AMINO-2-(4-NITROPHENYL)ETHYLIDENE]AMINO 4-METHOXYBENZOATE is investigated for its potential use as a pharmaceutical agent. Its unique chemical properties may allow it to target specific biological pathways and molecular targets, making it a promising candidate for the treatment of various diseases .
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its versatility and reactivity make it valuable for applications in polymer science, coatings, and other industrial processes .
Mechanism of Action
The mechanism of action of (Z)-[1-AMINO-2-(4-NITROPHENYL)ETHYLIDENE]AMINO 4-METHOXYBENZOATE involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and affecting various cellular pathways. The nitrophenyl group plays a crucial role in its reactivity, allowing it to participate in redox reactions and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
(Z)-[1-AMINO-2-(4-NITROPHENYL)ETHYLIDENE]AMINO 4-PHENYLBUTANOATE: Similar in structure but with a phenylbutanoate group instead of a methoxybenzoate group.
(Z)-[1-AMINO-2-(4-NITROPHENYL)ETHYLIDENE]AMINO 2-CHLOROBENZOATE: Contains a chlorobenzoate group, which alters its chemical properties and reactivity.
Uniqueness
The uniqueness of (Z)-[1-AMINO-2-(4-NITROPHENYL)ETHYLIDENE]AMINO 4-METHOXYBENZOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxybenzoate group provides unique reactivity and potential for derivatization, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H15N3O5 |
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Molecular Weight |
329.31 g/mol |
IUPAC Name |
[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 4-methoxybenzoate |
InChI |
InChI=1S/C16H15N3O5/c1-23-14-8-4-12(5-9-14)16(20)24-18-15(17)10-11-2-6-13(7-3-11)19(21)22/h2-9H,10H2,1H3,(H2,17,18) |
InChI Key |
DTSJKWYDEGLDEB-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)O/N=C(/CC2=CC=C(C=C2)[N+](=O)[O-])\N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)ON=C(CC2=CC=C(C=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
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